Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H9F3O2. It is a colorless to light yellow liquid that is highly soluble in organic solvents such as ethanol, diethyl ether, and acetone . This compound is notable for its trifluoromethyl group attached to a cyclopropane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with trifluoromethyl-substituted silyl enol ether. This reaction proceeds via a cyclopropanation mechanism, where the diazo compound reacts with the silyl enol ether to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can undergo [3+2] cycloaddition reactions with isonitriles to form pyrroles and pyrrolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research into its derivatives has shown potential for developing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which ethyl 1-(trifluoromethyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate can be compared with other trifluoromethyl-substituted compounds, such as:
Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate: This compound has a similar structure but includes a trimethylsilyloxy group, which can influence its reactivity and applications.
1-Substituted 3,3,3-trifluoropropenes: These compounds undergo similar cycloaddition reactions and are used in the synthesis of heterocycles like pyrroles and pyrrolines.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRIQDQYMPZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566709 |
Source
|
Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139229-57-5 |
Source
|
Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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